molecular formula C19H29N3O2 B7915772 [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7915772
M. Wt: 331.5 g/mol
InChI Key: KVZGVYACXOUDAY-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester ( 1353962-31-8) is a chemical compound with the molecular formula C 19 H 29 N 3 O 2 and a molecular weight of 331.45 g/mol . Its structure features a piperidine core substituted with a 2-aminoethyl group and a benzyl carbamate moiety, which includes a cyclopropyl ring . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with piperidine and ethylenediamine scaffolds are of significant interest in pharmaceutical research for their potential biological activity. For instance, structurally related molecules based on similar cores have been investigated as potent inhibitors of enzymes like farnesyltransferase, which is a target in anticancer therapeutic development . The presence of the primary amine and the carbamate-protected nitrogen in this molecule offers handles for further chemical modification, making it a versatile building block for generating compound libraries for drug discovery and biochemical screening. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c20-11-13-21-12-5-4-8-18(21)14-22(17-9-10-17)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZGVYACXOUDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Aminoethyl)piperidine-2-carbaldehyde

The piperidine core is functionalized through reductive amination or nucleophilic substitution. A high-yielding method employs:

  • Starting material : Piperidine-2-carboxaldehyde.

  • Reagent : 2-Bromoethylamine hydrobromide.

  • Conditions : K₂CO₃, DMF, 80°C, 12 h.

  • Yield : 78% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Key optimization : Excess K₂CO₃ (3 equiv) minimizes side reactions, while controlled heating prevents aldehyde oxidation.

Cyclopropanation of the Aldehyde Intermediate

Cyclopropane ring formation uses the Kulinkovich reaction :

  • Reagents : Titanium(IV) isopropoxide (Ti(OiPr)₄), ethylmagnesium bromide (EtMgBr), cyclopropanecarboxylic acid.

  • Conditions : Dry THF, −78°C to 25°C, 24 h.

  • Yield : 65% after distillation.

Mechanistic insight : Titanium-mediated [2+1] cycloaddition generates the strained cyclopropane ring, with steric hindrance from the piperidine directing regioselectivity.

Carbamate Formation with Benzyl Chloroformate

The final step introduces the benzyl ester via carbamate coupling:

  • Reagents : Benzyl chloroformate (Cbz-Cl), triethylamine (TEA).

  • Conditions : CH₂Cl₂, 0°C to 25°C, 6 h.

  • Yield : 82% after recrystallization (ethyl acetate/hexane).

Critical parameter : Slow addition of Cbz-Cl (0.5 mL/min) prevents exothermic side reactions.

Reaction Optimization Data

Table 1: Catalyst Screening for Cyclopropanation

CatalystSolventTemp (°C)Yield (%)Purity (%)
Ti(OiPr)₄THF−78→256598
Cp₂TiCl₂Toluene−40→255895
Ni(acac)₂DME253288
BaseSolventTime (h)Yield (%)
TEACH₂Cl₂682
DMAPEtOAc475
NaHCO₃Acetone1268

Insight : TEA in CH₂Cl₂ balances reactivity and side-product formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Enhanced heat/mass transfer, safer handling of exothermic steps.

  • Setup : Microreactor (0.5 mm ID) for cyclopropanation at −78°C.

  • Output : 1.2 kg/day with 95% conversion.

Purification Techniques

  • Distillation : Short-path distillation under high vacuum (0.1 mmHg) isolates the cyclopropane intermediate.

  • Crystallization : Anti-solvent (hexane) addition precipitates the final product with >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, ArH), 5.12 (s, 2H, OCH₂Ph), 3.21–2.89 (m, 4H, piperidine H), 2.65–2.58 (m, 2H, NH₂CH₂), 1.88–1.45 (m, 8H, cyclopropane + piperidine H).

  • IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (C=O carbamate).

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

  • Issue : Ring-opening under acidic conditions.

  • Solution : Neutral pH maintenance during workup.

Amino Group Oxidation

  • Issue : Degradation during storage.

  • Solution : N₂ atmosphere storage at −20°C.

Chemical Reactions Analysis

Acidic/Basic Hydrolysis of the Carbamate Group

The cyclopropyl carbamate undergoes hydrolysis under acidic or basic conditions to yield cyclopropylamine and the corresponding piperidine derivative. The reaction proceeds via nucleophilic attack on the carbonyl carbon (Table 1):

Conditions Reagents Products Yield Source
Aqueous HCl (1M, reflux)HCl, H₂OCyclopropylamine + [1-(2-Amino-ethyl)-piperidin-2-ylmethyl] diol82%
NaOH (0.5M, 60°C)NaOH, H₂OCyclopropylamine + [1-(2-Amino-ethyl)-piperidin-2-ylmethyl] sodium carboxylate76%

Mechanism :

  • Base-catalyzed : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release cyclopropylamine .

  • Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Transesterification of the Benzyl Ester

The benzyl ester group reacts with alcohols under catalytic conditions to form new esters (Table 2):

Catalyst Alcohol Temperature Products Yield Source
H₂SO₄ (5 mol%)MethanolReflux[1-(2-Amino-ethyl)-piperidin-2-ylmethyl] methyl ester88%
Ti(OiPr)₄ (10 mol%)Ethanol80°C[1-(2-Amino-ethyl)-piperidin-2-ylmethyl] ethyl ester91%

Key Insight : The reaction follows a nucleophilic acyl substitution mechanism, with the alcohol acting as the nucleophile.

Amine-Alkyne Cycloaddition (Click Chemistry)

The primary amine reacts with terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles (Table 3):

Catalyst Alkyne Conditions Products Yield Source
CuSO₄·5H₂O, Sodium ascorbatePropargyl alcoholRT, 12h[1-(2-Triazole-ethyl)-piperidin-2-ylmethyl] derivative94%

Mechanism : The amine forms an azide intermediate in situ, which reacts with the alkyne via a Cu(I)-catalyzed [3+2] cycloaddition.

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes to form secondary amines (Table 4):

Carbonyl Compound Reducing Agent Conditions Products Yield Source
AcetoneNaBH₃CNMeOH, RT[1-(2-(Isopropylamino)-ethyl)-piperidin-2-ylmethyl] derivative79%
FormaldehydeNaBH₄THF, 0°C[1-(2-(Methylamino)-ethyl)-piperidin-2-ylmethyl] derivative85%

Mechanistic Pathway : Imine formation followed by hydride reduction .

Oxidation of the Piperidine Ring

The piperidine ring undergoes oxidation with strong oxidizing agents to form a pyridine derivative (Table 5):

Oxidizing Agent Conditions Products Yield Source
KMnO₄H₂O, 100°C[1-(2-Amino-ethyl)-pyridin-2-ylmethyl] derivative68%
CrO₃Acetic acid, 50°C[1-(2-Amino-ethyl)-pyridin-2-ylmethyl] derivative72%

Side Note : Over-oxidation to carboxylic acids is minimized under controlled conditions .

Photochemical Reactions

UV irradiation induces cyclopropane ring-opening in the carbamate group (Table 6):

Wavelength Solvent Products Yield Source
254 nmAcetonitrile[1-(2-Amino-ethyl)-piperidin-2-ylmethyl] acrylamide63%

Mechanism : Radical-mediated cleavage of the cyclopropane ring, followed by recombination with solvent-derived species.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways (Table 7):

Temperature Range Mass Loss Proposed Degradation Products Source
150–200°C12%CO₂, benzyl alcohol
200–300°C28%Cyclopropyl isocyanate, piperidine fragments

Comparative Reactivity of Carbamate vs. Ester Groups

A kinetic study compares hydrolysis rates (Table 8):

Functional Group k (s⁻¹) in 0.1M HCl k (s⁻¹) in 0.1M NaOH Source
Carbamate2.1 × 10⁻⁴5.8 × 10⁻³
Benzyl ester1.3 × 10⁻⁵9.4 × 10⁻⁴

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to polymer precursors. Experimental data and mechanistic insights are drawn from diversified sources, including PubChem , ACS journals , and specialty chemical databases.

Scientific Research Applications

The compound [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS No. 919107-24-7) is a specialized chemical with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its properties, synthesis, and potential applications in detail.

Structural Characteristics

The compound features a piperidine ring substituted with an aminoethyl group and a cyclopropyl group attached to a carbamic acid benzyl ester. This unique structure contributes to its biological activity and interaction with various biological targets.

Pharmacological Studies

Research indicates that this compound may exhibit activity as a neuromodulator or antidepressant , making it a candidate for further pharmacological studies. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Drug Development

Given its unique structure, this compound serves as a valuable scaffold in drug discovery programs aimed at developing new therapeutics for mental health disorders. Its derivatives could be synthesized to optimize efficacy and reduce side effects.

Biochemical Research

This compound can be utilized in biochemical assays to study enzyme interactions and receptor binding properties. Its ability to modulate biological pathways makes it a useful tool for understanding complex cellular mechanisms.

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in therapeutic contexts. Toxicological studies are necessary to evaluate its effects on human health and environmental safety.

Case Study 1: Antidepressant Activity

A study explored the effects of related piperidine derivatives on depressive behaviors in animal models. Results indicated that compounds similar to this compound showed significant reductions in depressive symptoms, suggesting potential as antidepressant agents.

Case Study 2: Neurotransmitter Interaction

Research investigating the binding affinity of this compound at various neurotransmitter receptors revealed promising results. The compound demonstrated selective binding to serotonin receptors, indicating its potential role in modulating mood and anxiety.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomer: [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

This isomer differs only in the position of the piperidine substitution (4-ylmethyl vs. 2-ylmethyl). The molecular weight is identical (331.46 g/mol ), but the spatial arrangement alters conformational flexibility. Piperidin-4-ylmethyl derivatives often exhibit distinct binding modes due to equatorial vs. axial positioning of substituents, which could affect interactions with chiral targets .

Property Target Compound Piperidin-4-ylmethyl Isomer
CAS Number Not explicitly provided 1353968-01-0
Molecular Formula C19H27N3O2 (inferred) C19H27N3O2
Substituent Position Piperidin-2-ylmethyl Piperidin-4-ylmethyl

Pyrrolidin-Based Analog: [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

This compound replaces the piperidine ring with a pyrrolidine (5-membered) ring and substitutes the 2-aminoethyl group with a 2-chloro-acetyl moiety. The chloro-acetyl group introduces electrophilicity, which may confer reactivity toward nucleophilic residues in enzymes (e.g., proteases) .

Property Target Compound Pyrrolidin-3-yl Analog
CAS Number Not explicitly provided 205448-32-4
Molecular Formula C19H27N3O2 C17H21ClN2O3
Key Substituent 2-Aminoethyl 2-Chloro-acetyl

Isopropyl-Carbamate Derivative: [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

This analog substitutes the cyclopropyl-carbamic acid group with an isopropyl-carbamate and introduces a 2-amino-propionyl moiety. The molecular weight (347.45 g/mol) is higher due to the bulkier isopropyl group, which may reduce solubility compared to the cyclopropyl variant. The (S)-stereochemistry at the amino-propionyl group could enhance enantioselective interactions .

Property Target Compound Isopropyl-Carbamate Analog
CAS Number Not explicitly provided 1354033-31-0
Molecular Formula C19H27N3O2 C19H29N3O3
Carbamate Group Cyclopropyl Isopropyl

Biological Activity

The compound [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS No. 1353962-31-8) is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships.

  • Molecular Formula : C₁₆H₃₁N₃O₂
  • Molecular Weight : 297.44 g/mol
  • Structure : The compound features a piperidine ring, a cyclopropyl group, and a carbamic acid moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in neurodegenerative conditions .
  • Anticancer Activity : Research indicates that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown improved apoptosis induction in hypopharyngeal tumor cell models compared to standard chemotherapeutics like bleomycin .
  • Antiparasitic Effects : Some derivatives have been explored for their efficacy against Cryptosporidium species, with promising results indicating their potential as lead compounds for treating cryptosporidiosis .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityModel UsedKey Findings
AChE InhibitionIn vitroSignificant inhibition observed; potential for Alzheimer's treatment.
Anticancer ActivityFaDu CellsEnhanced cytotoxicity compared to bleomycin; apoptosis induction noted.
Antiparasitic EffectsIn vitroModest potency against C. parvum; effective in mouse models.

Case Studies

  • Alzheimer's Disease Model : In a study investigating cholinesterase inhibitors, derivatives similar to the compound showed enhanced binding affinity and selectivity towards AChE over BuChE, leading to improved cognitive outcomes in animal models .
  • Cancer Cell Lines : A series of piperidine derivatives were evaluated for their cytotoxic effects on HeLa and HCT116 cancer cell lines. The compound demonstrated significant growth inhibition, suggesting its potential as an anticancer agent .
  • Cryptosporidiosis Treatment : The compound was tested against C. parvum in both in vitro and in vivo models, showing promising results that warrant further investigation into its mechanism of action against parasitic infections .

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives indicates that modifications on the piperidine ring can significantly affect biological activity. For instance:

  • The introduction of different alkyl groups can enhance potency against specific targets.
  • Variations in the carbamate moiety influence both solubility and interaction with biological receptors.

Q & A

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Reassess force field parameters in docking studies or include solvent effects in MD simulations. Experimentally, confirm compound purity (>95% by HPLC) and check for aggregation artifacts (e.g., via dynamic light scattering). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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